amine hydrochloride CAS No. 1050167-11-7](/img/structure/B2475614.png)

[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Methylphenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C11H14ClN and a molecular weight of 195.69 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

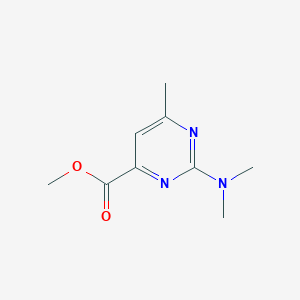

The synthesis of propargylamines, a class of compounds to which our compound belongs, has been extensively studied. A green approach to synthesize such compounds involves solvent-free synthetic approaches via A3 and KA2 coupling reactions . The specific synthesis process for “(4-Methylphenyl)methylamine hydrochloride” is not explicitly mentioned in the available resources.Molecular Structure Analysis

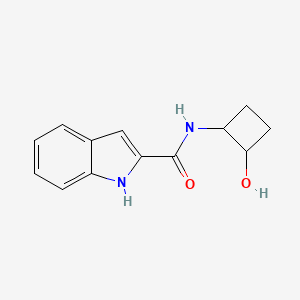

The molecular structure of “(4-Methylphenyl)methylamine hydrochloride” consists of a benzene ring (phenyl group) with a methyl group attached to it. This phenyl group is connected to a propargyl group through a methylene bridge. The propargyl group is further connected to an amine group. The entire molecule is a hydrochloride, indicating the presence of a chloride ion .Scientific Research Applications

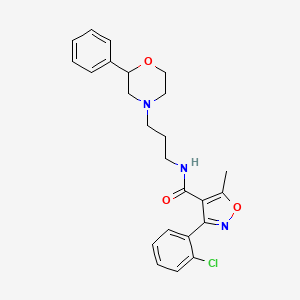

Neurodegenerative Disorders

Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds have been found to have antiapoptotic functions, which makes them useful for symptomatic and neuroprotective treatment .

Monoamine Oxidase Inhibitor

Pargyline (N-methyl-N-propagylbenzylamine) is a monoamine oxidase inhibitor. Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .

Treatment for Type 1 Diabetes

Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes, and the cardiovascular complications associated with it .

Cancer Treatments

Pargyline also inhibits lysine-specific-demethylase-1 (LSD-1). When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells . Pargyline was also identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .

Synthesis of Propargylamines

Propargylamines are a class of compounds with many pharmaceutical and biological properties. A green approach to synthesize such compounds is very relevant .

Solvent-free Synthesis

In 2015, Palchak and co-workers demonstrated the synthesis of tetrasubstituted propargylamines via copper(II) chloride catalyzed three component coupling of cyclohexanone, amines, and alkynes .

Mechanism of Action

Target of Action

Propargylamine derivatives, such as selegiline and rasagiline, are known to inhibit monoamine oxidase (mao), particularly the mao-b isoform . This enzyme is responsible for the degradation of neurotransmitters, and its inhibition can lead to an increase in neurotransmitter levels .

Mode of Action

It’s known that propargylamine derivatives can inhibit mao-b, leading to an increase in neurotransmitter levels . This can result in various physiological effects, depending on the specific neurotransmitter involved.

Biochemical Pathways

By inhibiting mao-b, the compound can affect the metabolic pathways of neurotransmitters such as dopamine, norepinephrine, and serotonin . This can lead to various downstream effects, including changes in mood, cognition, and motor control.

Result of Action

By inhibiting mao-b and increasing neurotransmitter levels, the compound could potentially have effects such as improved mood, enhanced cognition, and increased motor control .

properties

IUPAC Name |

N-[(4-methylphenyl)methyl]prop-2-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-3-8-12-9-11-6-4-10(2)5-7-11;/h1,4-7,12H,8-9H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVZBSOJEOUBEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC#C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amine hydrochloride | |

CAS RN |

1050167-11-7 |

Source

|

| Record name | [(4-methylphenyl)methyl](prop-2-yn-1-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2475535.png)

![5-[(2,6-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2475540.png)

![1-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2475542.png)

![N-(1H-benzo[d]imidazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2475543.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2475548.png)

![2-(Furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole](/img/structure/B2475553.png)